4-chloro-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety, a chloro substituent, and a triazinyl group linked to a dimethylaminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the chloro substituent: Chlorination of the benzenesulfonamide core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the triazinyl group: The triazinyl moiety can be introduced through a cyclization reaction involving appropriate precursors, such as cyanuric chloride and an amine.
Linking the dimethylaminopropyl chain: This step involves the reaction of the triazinyl intermediate with 3-(dimethylamino)propylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazinyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines can be used under basic or neutral conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These include compounds with different substituents on the benzenesulfonamide core, such as 4-chloro-3-nitro-N-propylbenzenesulfonamide.
Triazinyl compounds: Compounds containing the triazinyl moiety, such as cyanuric chloride derivatives, which have different functional groups attached to the triazinyl ring.
Uniqueness
The uniqueness of benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1158425-62-7 |
---|---|
Molecular Formula |
C14H22ClN5O2S |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-chloro-N-[3-[3-(dimethylamino)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H22ClN5O2S/c1-19(2)8-3-9-20-10-16-14(17-11-20)18-23(21,22)13-6-4-12(15)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,16,17,18) |
InChI Key |
XLYXXPVJYGFDGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.